molecular formula C40H61N11O9 B12585652 N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine CAS No. 650637-34-6

N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine

Cat. No.: B12585652
CAS No.: 650637-34-6
M. Wt: 840.0 g/mol
InChI Key: OTSLKBHLVHPCRQ-CYFHDGETSA-N
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Description

N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine is a synthetic peptide compound with a complex structure It is composed of several amino acids, including D-ornithine, D-proline, D-leucine, D-tryptophan, D-threonine, and D-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of amino groups to prevent unwanted reactions. This is followed by the coupling of amino acids using reagents such as carbodiimides or phosphonium salts. The final step involves the deprotection of amino groups to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity. The process includes repeated cycles of amino acid coupling, washing, and deprotection.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .

Scientific Research Applications

N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and cell signaling.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: A tetrapeptide with similar structural features.

    N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with a similar backbone.

Uniqueness

N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine is unique due to its specific sequence of amino acids and the presence of D-amino acids, which can confer different properties compared to peptides composed of L-amino acids.

Properties

CAS No.

650637-34-6

Molecular Formula

C40H61N11O9

Molecular Weight

840.0 g/mol

IUPAC Name

(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid

InChI

InChI=1S/C40H61N11O9/c1-21(2)18-28(48-35(55)30-13-8-16-50(30)38(58)31-14-9-17-51(31)37(57)26(41)11-7-15-44-40(42)43)33(53)47-29(19-24-20-45-27-12-6-5-10-25(24)27)34(54)49-32(23(4)52)36(56)46-22(3)39(59)60/h5-6,10,12,20-23,26,28-32,45,52H,7-9,11,13-19,41H2,1-4H3,(H,46,56)(H,47,53)(H,48,55)(H,49,54)(H,59,60)(H4,42,43,44)/t22-,23+,26-,28-,29-,30-,31-,32-/m1/s1

InChI Key

OTSLKBHLVHPCRQ-CYFHDGETSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H]3CCCN3C(=O)[C@H]4CCCN4C(=O)[C@@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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